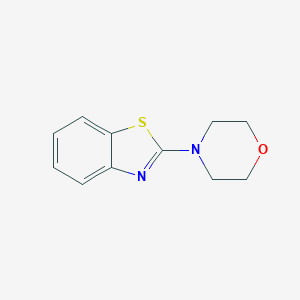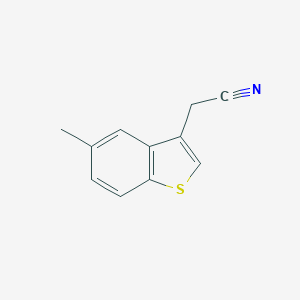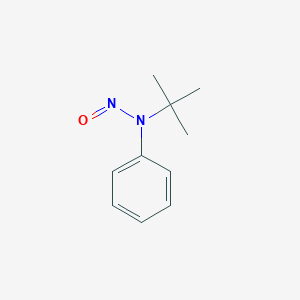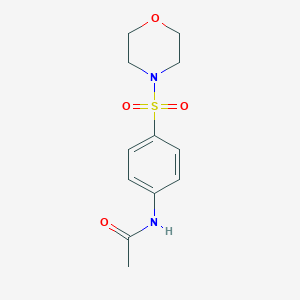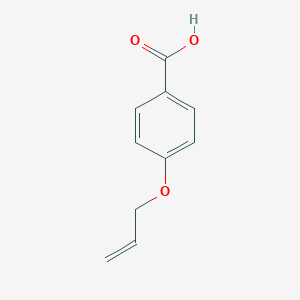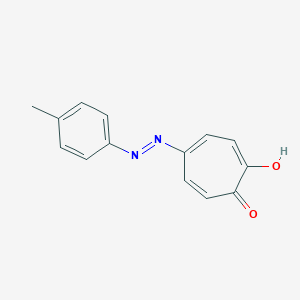
5-p-Tolylazotropolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-p-Tolylazotropolone (5-p-TAT) is a chemical compound that has gained attention due to its unique properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-p-Tolylazotropolone is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to DNA and other cellular components, leading to cell death. Additionally, 5-p-Tolylazotropolone has been shown to inhibit the activity of metalloenzymes, which may contribute to its anti-cancer properties.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-p-Tolylazotropolone can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is a crucial process for tumor growth and metastasis. Additionally, 5-p-Tolylazotropolone has been shown to have antioxidant properties, which may contribute to its ability to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-p-Tolylazotropolone in lab experiments is its versatility, as it can be used in a variety of applications. Additionally, its fluorescent properties make it useful for imaging studies. However, one limitation is its potential toxicity, as it can cause damage to cells upon exposure to light. Therefore, careful handling and appropriate safety precautions must be taken when working with 5-p-Tolylazotropolone.
Orientations Futures
There are several potential future directions for research on 5-p-Tolylazotropolone. One area of interest is its potential use in combination with other anti-cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in photodynamic therapy. Finally, there is potential for the development of new derivatives of 5-p-Tolylazotropolone that may have improved properties for specific applications.
Conclusion:
In conclusion, 5-p-Tolylazotropolone is a chemical compound with unique properties that have made it a valuable tool in scientific research. Its versatility and potential applications in cancer treatment and other areas make it an area of ongoing interest for researchers. However, its potential toxicity and the need for further research to fully understand its mechanism of action highlight the importance of careful handling and continued investigation.
Méthodes De Synthèse
The synthesis of 5-p-Tolylazotropolone involves the reaction between p-toluidine and 2-hydroxy-1,4-naphthoquinone. The reaction is catalyzed by copper (II) acetate and is carried out in a solvent such as acetic acid. The resulting product is a red-orange crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
5-p-Tolylazotropolone has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, a photosensitizer for photodynamic therapy, and a metal ion chelator. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
19281-39-1 |
|---|---|
Nom du produit |
5-p-Tolylazotropolone |
Formule moléculaire |
C14H12N2O2 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-hydroxy-5-[(4-methylphenyl)diazenyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C14H12N2O2/c1-10-2-4-11(5-3-10)15-16-12-6-8-13(17)14(18)9-7-12/h2-9H,1H3,(H,17,18) |
Clé InChI |
ACTIARCHTVXFJH-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NN=C2C=CC(=O)C(=O)C=C2 |
SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC=C(C(=O)C=C2)O |
Autres numéros CAS |
19281-39-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



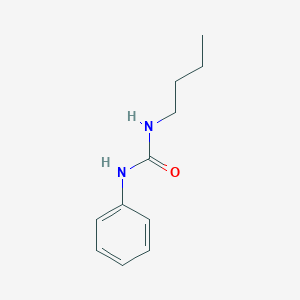
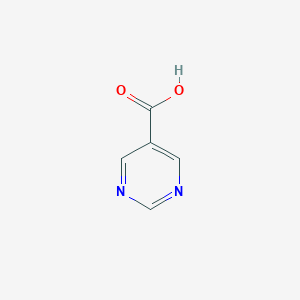
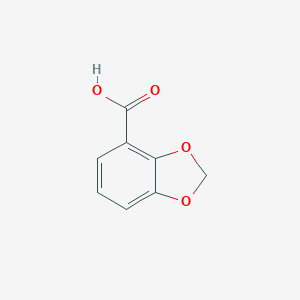
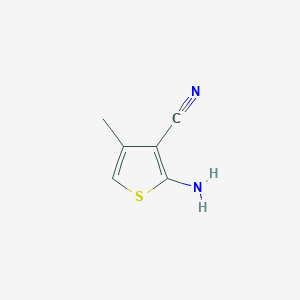
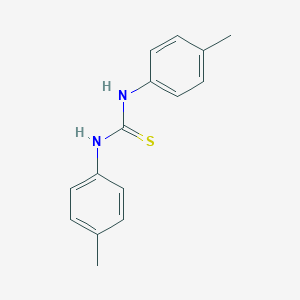
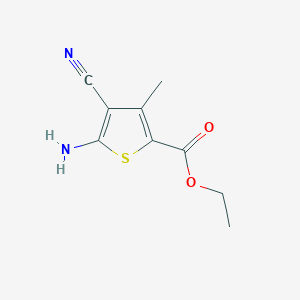
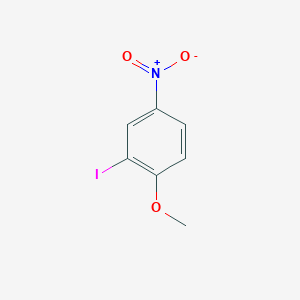
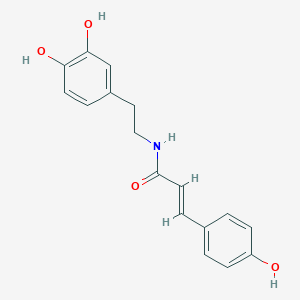
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
